molecular formula C20H17NO6 B6523796 ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate CAS No. 477556-47-1

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate

Cat. No.: B6523796
CAS No.: 477556-47-1
M. Wt: 367.4 g/mol
InChI Key: GCHLXIYAFOBDKV-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a 2,3-dihydro-1,4-benzodioxine moiety via an amide linkage and an ethyl ester group. The ethyl ester group may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-2-24-20(23)18-17(13-5-3-4-6-14(13)27-18)21-19(22)12-7-8-15-16(11-12)26-10-9-25-15/h3-8,11H,2,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHLXIYAFOBDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a well-established method for synthesizing benzofuran derivatives. As demonstrated in the synthesis of ethyl 1,4-dihydro-4-oxo-1-benzofuran-2-carboxylate, this approach starts with potassium 3-aminobenzoate (or its derivatives). Cyclization under acidic conditions (e.g., polyphosphoric acid) yields the benzofuran core. Subsequent esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) provides the ethyl ester.

Key Reaction Conditions :

  • Substrate : Potassium 3-aminobenzoate.

  • Cyclization Agent : Polyphosphoric acid (PPA) at 120–140°C for 4–6 hours.

  • Esterification : Ethanol, H₂SO₄, reflux for 12 hours.

  • Yield : ~65–70% (two-step).

Alternative Route: Coumarin-Based Synthesis

A patent-derived method involves the alkylation of 7-hydroxy-4-methylcoumarin with chloroacetone in anhydrous K₂CO₃/dry acetone, followed by bromination with N-bromosuccinimide (NBS) and cyclization in ethanolic KOH. While this route primarily targets benzodifuran systems, it highlights the versatility of coumarin precursors for constructing fused heterocycles.

Phase 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-amine

Nitration-Reduction Strategy

  • Nitration : Direct nitration of 1,4-benzodioxine with nitric acid/sulfuric acid introduces a nitro group at position 6, favored due to electronic and steric factors.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.

Example Protocol :

  • Nitration : 1,4-Benzodioxine in HNO₃/H₂SO₄ (0–5°C, 2 hours).

  • Reduction : Nitro intermediate with H₂ (1 atm), 10% Pd/C in ethanol (25°C, 4 hours).

  • Yield : ~80–85% (two-step).

Resorcinol-Based Cyclization

Resorcinol serves as a starting material for constructing the 1,4-benzodioxine ring. Reaction with 1,2-dibromoethane in basic conditions (K₂CO₃/DMF) forms the dioxane ring. Subsequent nitration and reduction yield the 6-amine derivative.

Phase 3: Amide Coupling

Acid Chloride-Mediated Coupling

The benzofuran-2-carboxylic acid (obtained via saponification of the ester) is converted to its acid chloride using oxalyl chloride (2 eq.) in anhydrous dichloromethane (DCM) under reflux. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxine-6-amine in the presence of triethylamine (TEA) to form the amide bond.

Optimized Conditions :

  • Acid Activation : Oxalyl chloride (2 eq.), DCM, reflux, 2 hours.

  • Coupling : Amine (1.2 eq.), TEA (3 eq.), DCM, 0°C to room temperature, 12 hours.

  • Yield : ~75–80%.

Carbodiimide Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation under milder conditions. This method avoids the need for acid chloride synthesis, enhancing functional group compatibility.

Protocol :

  • Reagents : EDC (1.5 eq.), HOBt (1.5 eq.), DMF, 0°C to room temperature, 24 hours.

  • Yield : ~70–75%.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Advantages Limitations
Benzofuran Synthesis Gould-Jacobs CyclizationPPA, 120–140°C, 4–6 hours65–70%High regioselectivityRequires harsh acidic conditions
Coumarin AlkylationK₂CO₃, chloroacetone, NBS, ethanolic KOH60–65%Scalable for fused systemsMulti-step, lower overall yield
Benzodioxine Amine Nitration-ReductionHNO₃/H₂SO₄, H₂/Pd-C80–85%Direct functionalizationHazardous nitration conditions
Resorcinol Cyclization1,2-dibromoethane, K₂CO₃70–75%Atom-economicalRequires nitro group introduction
Amide Coupling Acid Chloride MethodOxalyl chloride, TEA75–80%High efficiencyMoisture-sensitive reagents
EDC/HOBt MediatedEDC, HOBt, DMF70–75%Mild conditionsCost of coupling reagents

Critical Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitration of 1,4-benzodioxine predominantly occurs at position 6 due to the electron-donating effects of the oxygen atoms. Computational studies suggest that the para position to the oxygen atoms is most reactive, aligning with experimental observations.

Stereochemical Considerations

While the target compound lacks specified stereochemistry, enzymatic resolution (e.g., using Arthrobacter sp. lipase) could be employed if enantiomerically pure material is required. This method achieved 99% enantiomeric excess (ee) for related benzodioxine carboxylates.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves intermediates.

  • Recrystallization : Ethanol/water mixtures purify final amide products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzodioxine rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, resulting in the formation of alcohols or dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or dihydro derivatives.

Scientific Research Applications

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Materials Science: Its unique structural features make it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Core Structure Diversity

  • Benzofuran vs. Thiazole/Benzothiophene/Pyridine: The target compound’s benzofuran core differs from thiazole (12b) and benzothiophene () in electronic properties.
  • Benzodioxine vs. Benzoxazine : The 2,3-dihydro-1,4-benzodioxine group in the target compound is structurally similar to the benzoxazine in ’s analog but lacks nitrogen, reducing hydrogen-bonding capacity compared to benzoxazine derivatives .

Substituent Effects

  • Amide vs. Ketone/Methoxy Groups: The amide linkage in the target compound provides hydrogen-bonding donor/acceptor sites, contrasting with the ketone in 12b () or methoxy group in ’s pyridine derivative. This difference may influence target selectivity; for example, amides are common in protease inhibitors .

Biological Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety and a benzodioxine derivative. Its molecular formula is C15H14N2O5C_{15}H_{14}N_{2}O_{5}, with a molecular weight of approximately 302.28 g/mol. The presence of the amido group enhances its potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to inflammation and pain.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro testing on cancer cell lines demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been documented in several animal models:

  • Animal Studies : In models of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects on MCF-7 breast cancer cells; showed IC50 values indicating potent cytotoxicity.
Study 2 Assessed antimicrobial activity against various pathogens; demonstrated broad-spectrum efficacy.
Study 3 Evaluated anti-inflammatory effects in rat models; noted significant reduction in inflammation markers.

Q & A

Q. What are the key synthetic routes for ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Activation of the carboxylic acid group on 1-benzofuran-2-carboxylate using coupling agents like EDCl/HOBt or DCC in anhydrous DMF.
  • Step 2 : Amide bond formation with 2,3-dihydro-1,4-benzodioxine-6-amine under reflux (60–80°C) for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    Critical parameters include solvent polarity, reaction temperature, and stoichiometric ratios of reagents to minimize byproducts like unreacted amine or hydrolyzed ester .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and ester/amide functionalities (δ 1.3–4.5 ppm). ¹³C NMR identifies carbonyl carbons (amide: ~168 ppm; ester: ~165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₉H₁₇NO₅: 347.1134) to verify molecular formula .
  • X-ray Crystallography : Single-crystal analysis with SHELX software refines bond lengths/angles and confirms stereochemistry .

Q. What are common impurities encountered during synthesis?

  • Methodological Answer :
  • Ester Hydrolysis : Detectable via TLC (lower Rf than product) or LC-MS. Mitigate by using anhydrous conditions.
  • Incomplete Amidation : Observed as a secondary spot on TLC. Optimize coupling reagent (e.g., switch from EDCl to HATU) or extend reaction time.
  • Byproduct Table :
ImpurityDetection MethodMitigation Strategy
Hydrolyzed esterLC-MS (m/z 303.09)Use molecular sieves
Unreacted amine¹H NMR (δ 6.8 ppm)Increase coupling agent ratio
Oxidized benzodioxineHPLC (retention time)Use inert atmosphere

Advanced Research Questions

Q. How to resolve contradictory spectral data during characterization?

  • Methodological Answer :
  • Dynamic Effects : If NMR shows unexpected splitting, perform variable-temperature (VT) NMR to identify rotational barriers or tautomerism.
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to compare theoretical vs. experimental NMR/IR spectra.
  • Case Study : A ¹H NMR singlet at δ 7.2 ppm might suggest symmetry, but X-ray data could reveal a non-planar benzodioxine ring. Cross-validate with NOESY for spatial proximity .

Q. What strategies optimize yield in the amidation step?

  • Methodological Answer :
  • Reagent Screening : Compare yields using EDCl/HOBt (65%), DIC/OxymaPure (75%), or HATU (85%).
  • Solvent Optimization : Polar aprotic solvents (DMF > THF) enhance solubility of intermediates.
  • In Situ Monitoring : Use FT-IR to track carbonyl peak disappearance (amide I band at ~1650 cm⁻¹).
  • Example Table :
Coupling ReagentSolventTemp (°C)Yield (%)
EDCl/HOBtDMF2565
HATUDMF2585
DIC/OxymaPureTHF4075

Q. How to analyze hydrogen bonding in the crystal structure?

  • Methodological Answer :
  • Graph Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., N–H···O=C motifs) into patterns like D (onor)A (cceptor) chains or rings.
  • Case Study : A C(6) motif in the benzodioxine ring indicates a six-membered hydrogen-bonded ring. Compare with Etter’s rules for crystal engineering .

Q. How to model the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to G-protein coupled receptors (e.g., β2-adrenergic receptor). Focus on key interactions:
  • Amide NH forms hydrogen bonds with Asp113.
  • Benzodioxine oxygen engages in π-stacking with Phe290.
  • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values from radioligand binding assays .

Data Contradiction Analysis

Q. Conflicting data between NMR and X-ray: How to resolve?

  • Methodological Answer :
  • Scenario : NMR suggests a planar benzodioxine ring, but X-ray shows puckering.
  • Resolution :

Calculate puckering parameters (Cremer-Pople coordinates) using crystallographic data .

Compare with DFT-optimized geometry to assess energy differences (< 2 kcal/mol suggests flexibility).

Use QTAIM analysis to evaluate electron density at ring critical points.

  • Conclusion : Flexibility in solution vs. rigid conformation in solid state explains discrepancies .

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